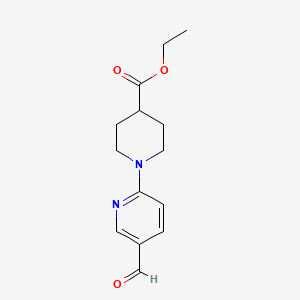

Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Key signals include:

- Aldehyde proton at δ 9.8–10.0 ppm (singlet, 1H, -CHO).

- Aromatic protons on the pyridine ring at δ 8.2–8.5 ppm (doublet, 1H) and δ 7.5–7.7 ppm (multiplet, 2H).

- Piperidine methylene groups at δ 2.5–3.5 ppm (multiplet, 8H).

- Ethyl group signals: CH₃ at δ 1.2–1.4 ppm (triplet, 3H) and CH₂ at δ 4.1–4.3 ppm (quartet, 2H).

- ¹³C NMR : Peaks at δ 165–170 ppm (ester carbonyl), δ 190–195 ppm (aldehyde carbonyl), and aromatic carbons between δ 120–150 ppm .

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion peak at m/z 262.30 .

- Fragmentation patterns include loss of the ethoxy group (m/z 217) and cleavage of the piperidine ring (m/z 154).

Computational Chemistry Insights (TPSA, LogP, Rotatable Bonds)

Computational analyses provide insights into physicochemical properties:

- Topological Polar Surface Area (TPSA) : 59.5 Ų , indicating moderate polarity due to the ester and aldehyde groups.

- LogP (Partition Coefficient) : 1.67 , suggesting moderate lipophilicity suitable for membrane permeability.

- Rotatable Bonds : 4 , primarily from the ethyl ester and pyridine-formyl linkage.

| Parameter | Value |

|---|---|

| TPSA (Ų) | 59.5 |

| LogP | 1.67 |

| Rotatable Bonds | 4 |

These properties influence the compound’s solubility, bioavailability, and interaction with biological targets.

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound are not yet reported in public databases. However, conformational analysis based on analogous piperidine derivatives suggests:

- The piperidine ring adopts a chair conformation to minimize steric strain.

- The 5-formylpyridin-2-yl group projects axially due to steric hindrance from the ester substituent.

- Density Functional Theory (DFT) simulations predict a twist-boat conformation for the piperidine ring in polar solvents, enhancing solubility.

Future studies should prioritize single-crystal X-ray diffraction to resolve precise bond angles and intermolecular interactions.

Eigenschaften

IUPAC Name |

ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-14(18)12-5-7-16(8-6-12)13-4-3-11(10-17)9-15-13/h3-4,9-10,12H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWDWOQKMXXYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208424 | |

| Record name | Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-68-5 | |

| Record name | Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-formyl-2-pyridinecarboxylic acid with ethyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 5-carboxy-2-pyridinyl-4-piperidinecarboxylate.

Reduction: Ethyl 1-(5-hydroxymethyl-2-pyridinyl)-4-piperidinecarboxylate.

Substitution: Ethyl 1-(5-nitro-2-pyridinyl)-4-piperidinecarboxylate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate as an anticancer agent. Research indicates that this compound can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics, indicating higher potency .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in developing new antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table illustrates the compound's varying degrees of effectiveness against different bacterial strains, which could inform future antibiotic development strategies .

Cosmetic Applications

The compound's ability to enhance skin hydration and elasticity has led to its incorporation into cosmetic formulations. Its safety profile allows for topical application, making it suitable for anti-aging products.

Case Study:

In a formulation study, this compound was included in a cream designed to improve skin texture. Clinical trials demonstrated significant improvements in skin hydration levels compared to placebo formulations .

Neuroscience Research

Research has explored the compound's potential as a neuroprotective agent. Preliminary findings suggest it may mitigate neurodegenerative processes by modulating neurotransmitter levels.

Case Study:

A study focusing on neuroprotection revealed that the compound reduced oxidative stress markers in neuronal cell cultures, suggesting its potential role in treating conditions such as Alzheimer's disease .

Material Science Applications

Beyond biological applications, this compound has been investigated for use in polymer chemistry. Its functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Data Table: Polymer Enhancement Properties

| Polymer Type | Enhancement Property |

|---|---|

| Polyvinyl chloride | Increased tensile strength |

| Polyethylene oxide | Improved thermal stability |

These enhancements could lead to the development of more durable materials for various industrial applications .

Wirkmechanismus

The mechanism of action of Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

The following compounds share the ethyl piperidine-4-carboxylate core but differ in substituents, impacting their reactivity, physicochemical properties, and applications:

Key Reactivity Differences :

Physicochemical Properties

- Molecular Weight and Polarity :

- Functional Group Impact :

- Aldehydes (target) and esters () increase susceptibility to hydrolysis, whereas sulfonyl groups () enhance stability under acidic conditions.

Biologische Aktivität

Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Formula

- Molecular Formula : CHNO

- Molecular Weight : 262.31 g/mol

Structural Features

The compound features a piperidine ring substituted with a formylpyridine moiety, which is significant for its biological interactions.

Antiviral Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit antiviral properties. For instance, a class of 1,4,4-trisubstituted piperidines has shown selective inhibition against influenza virus replication. While this compound has not been directly tested against SARS-CoV-2, related compounds have exhibited modest inhibitory activity against viral proteases, suggesting potential avenues for further research in antiviral applications .

Antitumor Activity

Research indicates that compounds containing piperidine structures can influence cancer cell proliferation. This compound has been implicated in studies exploring antiproliferative effects on various cancer cell lines. A notable study demonstrated that modifications in the piperidine scaffold could enhance cytotoxic activity against specific tumor types, emphasizing the importance of structure-activity relationships (SAR) in drug design .

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways. For example, nitric oxide synthase (NOS) pathways have been suggested as potential targets due to their role in inflammation and cancer progression .

Absorption and Distribution

The compound exhibits favorable pharmacokinetic properties:

- Human Intestinal Absorption : High probability

- Blood-Brain Barrier Penetration : Moderate probability

- Caco-2 Permeability : Moderate probability

These properties suggest that the compound may be effectively absorbed and distributed within biological systems, making it a candidate for further pharmacological exploration .

Metabolism and Excretion

While specific metabolic pathways for this compound have not been fully characterized, it is essential to consider its interactions with cytochrome P450 enzymes, as these can significantly influence the pharmacokinetics and toxicity profiles of drug candidates.

Study on Antiviral Properties

A recent study investigated the antiviral potential of various piperidine derivatives against influenza virus strains. Ethyl 1-(5-formylpyridin-2-yl)piperidine derivatives were included in the screening process. The results indicated that certain modifications could enhance antiviral potency while maintaining low cytotoxicity levels .

Antitumor Efficacy Research

In another study focused on cancer therapeutics, this compound was tested against several cancer cell lines. The findings revealed significant antiproliferative effects, with IC values indicating effective concentrations for inhibiting tumor growth. This study highlights the compound's potential as a lead structure for developing new anticancer agents .

Q & A

Basic: What are the common synthetic routes for Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via multi-step pathways involving piperidine intermediates. A validated approach includes:

- Step 1: Reacting ethyl isonipecotate (ethyl piperidine-4-carboxylate) with halogenated reagents (e.g., 1-bromo-2-chloroethane) under basic conditions to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .

- Step 2: Functionalization of the pyridine ring via nucleophilic substitution or cross-coupling reactions. For example, introducing a formyl group at the 5-position of pyridine may involve Vilsmeier-Haack formylation or palladium-catalyzed coupling .

- Step 3: Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity and temperature .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Key optimization strategies include:

- Catalyst Screening: Use of LDA (lithium diisopropylamide) or other strong bases to enhance nucleophilic substitution efficiency in piperidine functionalization .

- Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates, while cyclic ethers (e.g., dioxane) stabilize transition states in formylation reactions .

- Temperature Control: Low temperatures (−78°C to 0°C) minimize side reactions during base-sensitive steps, while reflux conditions accelerate coupling reactions .

- In-situ Monitoring: Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of formyl and piperidine moieties. Deuterated solvents (e.g., CDCl₃) resolve splitting patterns for aromatic protons .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 263.33 for related piperidine esters) .

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and hydrogen-bonding networks. Data validation tools like PLATON ensure structural accuracy .

Advanced: How can discrepancies in NMR data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from tautomerism or dynamic exchange processes. Mitigation strategies include:

- Variable Temperature NMR: Identify broadening/resolved peaks by cooling samples to −40°C, stabilizing conformers .

- 2D Techniques: Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments .

- Crystallographic Validation: Compare NMR-derived geometries with X-ray structures to resolve ambiguities in substituent positioning .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Polymorphism: The formyl group’s flexibility can lead to multiple crystal forms. Screen solvents (e.g., ethanol/water mixtures) to favor a single polymorph .

- Hydrogen Bonding: Utilize Etter’s graph-set analysis to predict packing motifs. Piperidine N–H and formyl C=O groups often form R₂²(8) motifs, stabilizing the lattice .

- Twinned Crystals: Use SHELXD for structure solution and refine twinning fractions with SHELXL .

Basic: What are the key applications of this compound in pharmaceutical research?

Methodological Answer:

- Intermediate in Drug Synthesis: Serves as a precursor for bronchodilators (e.g., umeclidinium bromide) and anticholinergics. The formyl group enables further derivatization via reductive amination or condensation .

- Structure-Activity Relationship (SAR) Studies: Modifications at the pyridine 5-position and piperidine 4-carboxylate group are explored to optimize receptor binding and metabolic stability .

Advanced: How can computational methods aid in designing derivatives of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock or Schrödinger Suite to predict interactions with targets (e.g., muscarinic receptors). Focus on the formyl group’s role in hydrogen bonding .

- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to evaluate electronic effects of substituents on reactivity .

- MD Simulations: Assess conformational flexibility in solution to guide synthetic prioritization of rigid analogs .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritancy of formyl and ester groups .

- Storage: Store under argon at −20°C to prevent hydrolysis of the ester moiety .

- Waste Disposal: Quench with aqueous base (e.g., NaOH/EtOH) to hydrolyze esters before disposal .

Advanced: How do solvent and pH affect the stability of this compound?

Methodological Answer:

- Aqueous Stability: The ester group hydrolyzes in acidic/basic conditions. Use buffered solutions (pH 6–8) for kinetic studies .

- Protic vs. Aprotic Solvents: THF or acetonitrile enhances stability compared to methanol, which accelerates ester cleavage .

- Long-term Storage: Lyophilize and store as a solid to minimize decomposition. Monitor via HPLC (C18 column, 220 nm detection) .

Advanced: What strategies are used to resolve racemization during synthesis of chiral analogs?

Methodological Answer:

- Chiral Auxiliaries: Introduce temporary stereogenic centers (e.g., Evans oxazolidinones) to control piperidine ring configuration .

- Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze ester enantiomers .

- Crystallization-Induced Asymmetric Transformation: Seed reactions with enantiopure crystals to drive dynamic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.